6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
“6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13BrClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring system, a bromine atom, an ethoxyphenyl group, and a carbonyl chloride group . The exact structural details can be found in specialized chemical databases .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. This compound is likely used as a starting material or intermediate in various organic synthesis reactions, given its complex structure and functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in chemical databases . It has a molecular weight of 390.66 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis in Ionic Liquid : A method for synthesizing 6-hydroxy-1H-quinolin-2-one in ionic liquid, which relates to the chemical family of 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride, demonstrates good yield, simple operation, and environmental benignity (Liu Chang-chun, 2010).
- Buchwald–Hartwig Amination : Successful synthesis of quinolines via the Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines, showcases the versatility in forming quinoline derivatives (H. Bonacorso et al., 2018).
Biological and Pharmacological Applications
- Antimicrobial and Antimalarial Agents : Synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and derivatives demonstrates potential as antimicrobial and antimalarial agents, indicating the biological significance of bromoquinoline derivatives (Y. Parthasaradhi et al., 2015).
- Anticancer Properties : Evaluation of substituted quinoline derivatives, including bromoquinolines, for their biological activity against cancer cell lines reveals significant antiproliferative activity, suggesting their potential in cancer drug development (Tuğba Kul Köprülü et al., 2018).
Material Science and Optical Properties
- Liquid Crystal Properties : Synthesis of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines and their evaluation as liquid crystals indicate the application of bromoquinoline derivatives in material science, particularly in the development of liquid crystal displays (Melissa B. Rodrigues et al., 2019).
- Optical Properties of Thin Films : Study of structural and optical properties of quinoline derivatives thin films reveals insights into their potential use in optical devices and materials science (H. Zeyada et al., 2016).
Properties
IUPAC Name |
6-bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(20)22)13-9-11(19)7-8-15(13)21-16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIAPLNJOOGSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205334 | |
Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-09-7 | |
Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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